molecular formula C13H22N2O2 B12263949 4-cyclopentyl-N-cyclopropylmorpholine-2-carboxamide

4-cyclopentyl-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12263949
M. Wt: 238.33 g/mol
InChI Key: CIQDZLDOPZUGMK-UHFFFAOYSA-N
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Description

4-cyclopentyl-N-cyclopropylmorpholine-2-carboxamide is an organic compound that belongs to the class of carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution with Cyclopentyl and Cyclopropyl Groups: The cyclopentyl and cyclopropyl groups are introduced through nucleophilic substitution reactions. Cyclopentyl bromide and cyclopropyl bromide are commonly used reagents for these substitutions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides (e.g., cyclopentyl bromide) in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted morpholine derivatives.

Scientific Research Applications

4-cyclopentyl-N-cyclopropylmorpholine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide
  • N-cyclopentyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide oxalate

Uniqueness

4-cyclopentyl-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

4-cyclopentyl-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C13H22N2O2/c16-13(14-10-5-6-10)12-9-15(7-8-17-12)11-3-1-2-4-11/h10-12H,1-9H2,(H,14,16)

InChI Key

CIQDZLDOPZUGMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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